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Guanosine 5'-diphosphate - 105184-46-1

Guanosine 5'-diphosphate

Catalog Number: EVT-1168804
CAS Number: 105184-46-1
Molecular Formula: C12H9N
Molecular Weight: 167.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992)
9H-carbazole is a carbazole. It is a tautomer of a 3H-carbazole, a 1H-carbazole, an 8aH-carbazole and a 4aH-carbazole.
Carbazole is a natural product found in Glycosmis pentaphylla, Streptomyces, and other organisms with data available.
Carbazole can cause cancer according to The Environmental Protection Agency (EPA).
Source and Classification

Guanosine 5'-diphosphate is classified as a nucleotide, which is a basic building block of nucleic acids. It consists of three components: a guanine base, a ribose sugar, and two phosphate groups. The compound is categorized under purine nucleotides due to the presence of the guanine base. It is also involved in cellular signaling pathways and acts as an energy carrier similar to adenosine triphosphate.

Guanosine 5'-diphosphate can be sourced from various biological processes, notably during the metabolism of nucleic acids. It is produced in cells through the hydrolysis of guanosine 5'-triphosphate and can also be synthesized through fermentation processes using specific bacterial strains such as Bacillus subtilis .

Synthesis Analysis

The synthesis of guanosine 5'-diphosphate can be achieved through several methods:

  1. Fermentation: A notable industrial method involves fermenting Bacillus subtilis strains that are low in nucleotidase activity. The fermentation medium typically includes sources of carbon (like starch) and nitrogen (such as soybean meal). The process results in the accumulation of guanosine 5'-diphosphate alongside other phosphates like guanosine monophosphate and guanosine triphosphate .
  2. Enzymatic Synthesis: Recent advancements have introduced efficient enzymatic methods for synthesizing guanosine 5'-diphosphate from monosaccharides. This method utilizes specific enzymes to facilitate the conversion, enhancing yield and purity .
  3. Chemical Synthesis: Selective methylation techniques have also been developed to modify guanosine 5'-diphosphate for various applications. For instance, the methylation at position 7 has been successfully performed using dimethyl sulfate in aqueous solution, achieving high yields .
Molecular Structure Analysis

The molecular structure of guanosine 5'-diphosphate consists of:

  • Base: Guanine (C₅H₅N₅O)
  • Sugar: Ribose (C₅H₁₀O₅)
  • Phosphate Groups: Two phosphate groups connected by high-energy bonds.

The structural formula can be represented as C₁₀H₁₂N₅O₈P₂. The presence of two phosphate groups gives it distinct properties compared to other nucleotides like adenosine monophosphate or adenosine triphosphate.

Chemical Reactions Analysis

Guanosine 5'-diphosphate participates in several important biochemical reactions:

  • Hydrolysis: It can be hydrolyzed to guanosine monophosphate and inorganic phosphate, releasing energy that is utilized in various cellular processes.
  • Phosphorylation: It acts as a substrate for kinases that transfer phosphate groups to other molecules, playing a crucial role in signal transduction pathways.
  • Formation of Guanosine Triphosphate: It can be converted back to guanosine triphosphate through phosphorylation reactions catalyzed by specific enzymes.
Mechanism of Action

Guanosine 5'-diphosphate functions primarily as an energy carrier and signaling molecule within cells. Its mechanism involves:

  • Signal Transduction: It participates in signaling cascades by activating specific proteins through phosphorylation.
  • Energy Transfer: The high-energy bonds between its phosphate groups allow it to release energy when hydrolyzed, which is essential for various metabolic processes.

In protein synthesis, guanosine 5'-diphosphate is involved in the regulation of translation initiation and elongation processes .

Physical and Chemical Properties Analysis

Guanosine 5'-diphosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 442.2 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory and industrial applications.

Applications

Guanosine 5'-diphosphate has diverse applications across multiple scientific fields:

  1. Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways.
  2. Pharmaceutical Development: Its derivatives are used in drug design, particularly in developing antiviral agents targeting RNA viruses.
  3. Molecular Biology Techniques: It plays a role in synthesizing messenger RNA cap analogs used in gene expression studies .
  4. Industrial Biotechnology: The fermentation processes for producing guanosine 5'-diphosphate are being optimized for commercial applications in nucleotide production.
Chemical Structure and Physicochemical Properties of Guanosine 5'-Diphosphate

Molecular Composition and Isomeric Forms

Guanosine 5'-diphosphate (GDP) is a purine nucleotide with the molecular formula C₁₀H₁₅N₅O₁₁P₂ and a molar mass of 443.20 g/mol. Structurally, it consists of three key components: a guanine nucleobase, a ribose sugar, and a diphosphate group linked to the 5' carbon of the ribose. The guanine base (2-amino-6-oxopurine) connects to the ribose via a β-N9-glycosidic bond, adopting an anti-conformation under physiological conditions. The diphosphate moiety contains two phosphate groups (α and β) linked by a phosphoanhydride bond. The ribose ring typically exists in the C2'-endo puckering conformation in solution, influencing its overall three-dimensional shape [4] [9].

GDP exhibits ionization states across physiological pH ranges due to its multiple acidic phosphate groups (pKa values ≈ 6.5 and 3.8). At pH 7.4, GDP carries a net charge of approximately -3, existing predominantly as a trianion (HP₂O₇³⁻). This high charge density promotes strong electrostatic interactions with divalent cations and basic amino acid residues in proteins. While GDP itself lacks classical isomers, the ribose ring dynamics allow for conformational flexibility. Additionally, the phosphoanhydride bond can adopt different torsional angles (gauche⁻, trans, gauche⁺) relative to the ribose-oxygen bond, influencing its interaction with enzyme active sites [4] [8].

Table 1: Atomic Composition and Charge Distribution of GDP

ComponentDescriptionIonization State (pH 7.4)
Guanine MoietyPlanar heterocycle; H-bond donor/acceptor sites at N1-H, O6, N2-H₂Neutral
Ribose SugarC2'-endo conformation; hydroxyl groups at 2' and 3' positionsNeutral
α-PhosphatePhosphate ester linked to 5'-OH of ribose; monoanionic-1 charge
β-PhosphateTerminal phosphate; dianionic-2 charge
Overall Charge-3

Thermodynamic Stability and Hydrolysis Kinetics

The phosphoanhydride bond in GDP exhibits significant thermodynamic instability, with a free energy of hydrolysis (ΔG°') of approximately -30.5 kJ/mol under standard conditions. This instability drives its participation in enzymatic group transfer reactions. Non-enzymatic hydrolysis of GDP follows pseudo-first-order kinetics and is highly pH-dependent. Below pH 2, hydrolysis primarily cleaves the P-N bond of the phosphoanhydride linkage, yielding guanosine monophosphate (GMP) and inorganic phosphate (Pi). Above pH 7, hydroxide ion attack dominates, accelerating hydrolysis rates significantly. At 37°C and neutral pH, the half-life for non-enzymatic GDP hydrolysis exceeds several weeks, but it decreases sharply under acidic or alkaline conditions or elevated temperatures (e.g., minutes at pH 1, 75°C) [2] [10].

GDP hydrolysis kinetics are modulated by divalent cations. Magnesium ions (Mg²⁺) stabilize GDP by forming chelation complexes, reducing the rate of non-enzymatic hydrolysis. In contrast, transition metals like Cd²⁺ and Zn²⁺ can catalyze hydrolysis via electrophilic activation of the phosphoanhydride bond. The hydrolysis profile exhibits a characteristic U-shaped pH-rate curve: minimal rate constants occur between pH 3–5, increasing sharply below pH 2 and above pH 7. This profile reflects the reactivity order of zwitterionic > anionic species at low pH versus hydroxide catalysis at high pH [10].

Interaction with Divalent Cations (e.g., Mn²⁺, Mg²⁺)

GDP forms coordination complexes with divalent cations through its oxygen atoms in the diphosphate moiety. The binding affinity and specificity vary considerably among cations. Magnesium (Mg²⁺) binds GDP with dissociation constants (Kd) in the micromolar range (10–100 µM), inducing a compact conformation where the cation bridges the α- and β-phosphates. This coordination shields the phosphoanhydride bond from nucleophilic attack, enhancing kinetic stability. Manganese (Mn²⁺) exhibits higher affinity (Kd ≈ 1–10 µM) and can additionally coordinate with the ribose O6 oxygen, inducing distinct conformational changes in GDP [3] [7].

Transition metals exhibit specialized interactions: Cadmium (Cd²⁺) binds GDP with exceptionally high affinity (Kd < 1 µM), enabling allosteric activation of enzymes like phosphoenolpyruvate carboxykinase (PEPCK). Zinc (Zn²⁺) and Cobalt (Co²⁺) also modulate GDP-dependent enzymatic activity but with lower efficacy than Cd²⁺. Calcium (Ca²⁺) shows minimal interaction with GDP, explaining its inability to support certain enzymatic reactions. The specificity arises from ionic radius compatibility and charge density requirements of the GDP-binding pocket in enzymes. For example, Cd²⁺ optimally fits the coordination geometry of PEPCK’s GDP site, reducing the apparent Km for GDP by 10-fold compared to Mg²⁺ [3] [7].

Table 2: Divalent Cation Effects on GDP-Dependent Enzymatic Activity

CationRelative EfficacyApparent Kd for GDP (μM)Biological Impact
Mg²⁺+++10–100Standard cofactor for GTPases; stabilizes GDP conformation
Mn²⁺++++1–10Enhances Vmax in decarboxylases; reduces Km for oxalacetate in PEPCK
Cd²⁺+++++<1Potent activator of PEPCK pyruvate-forming activity; non-physiological
Zn²⁺++5–20Moderate PEPCK activation; may inhibit phosphatases
Co²⁺++10–50Supports PEPCK activity; synergistic effects with Mg²⁺
Ca²⁺->500No significant activation

Spectroscopic Characterization (NMR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:³¹P-NMR reveals two distinct phosphate resonances for GDP: the α-phosphate (near -10 to -11 ppm) and β-phosphate (near -5 to -6 ppm) relative to 85% H₃PO₄. The coupling constant (²Jₚ₋ₚ) ≈ 20 Hz indicates diphosphate linkage. Coordination with Mg²⁺ induces an upfield shift of both signals (Δδ ≈ 1–2 ppm) and reduces ²Jₚ₋ₚ due to altered bond angles. ¹H-NMR shows characteristic ribose H1' doublet at 5.90–6.00 ppm and guanine H8 singlet near 8.20 ppm. Temperature and pH variations cause measurable chemical shift perturbations, reflecting conformational dynamics [5] [9].

Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) of disodium GDP (C₁₀H₁₃N₅O₁₁P₂Na₂) shows a parent ion at m/z 487.16 [M+H]⁺ in positive mode. Fragmentation patterns include loss of phosphate (H₄P₂O₇, m/z 348.08) and guanine base (m/z 176.03). Tandem MS (MS/MS) reveals signature fragments at m/z 152.06 (protonated guanine) and m/z 133.01 (deprotonated ribose-phosphate). High-resolution MS confirms the molecular formula within 1 ppm accuracy [8] [9].

Ultraviolet-Visible (UV-Vis) Spectroscopy:GDP exhibits pH-dependent UV absorption due to protonation/deprotonation of the guanine base. At pH 7, λₘₐₓ occurs at 253 nm (ε = 13,700 M⁻¹cm⁻¹). Acidification (pH 1) shifts λₘₐₓ to 257 nm with hyperchromism, while alkalinization (pH 13) shifts it to 256 nm with hypochromism. These shifts reflect electronic transitions in the protonated (N7-H⁺) or deprotonated (N1⁻) guanine ring. Fluorescence studies show weak emission at 390 nm when excited at 260 nm, useful for detecting GDP in enzymatic assays [5] [8].

Table 3: Spectroscopic Signatures of Guanosine 5'-Diphosphate

TechniqueKey ParametersInterpretation
³¹P-NMRδα-P: -10.5 to -11.0 ppm; δβ-P: -5.2 to -6.0 ppm; ²Jₚ₋ₚ: 20 HzDiphosphate linkage; Mg²⁺ binding shifts signals upfield
¹H-NMRH1': δ 5.90–6.00 (d, J=5 Hz); H8: δ 8.20 (s)Ribose conformation; glycosidic bond orientation
ESI-MS[M+H]⁺: m/z 487.16; Fragments: m/z 348.08 (M-H₄P₂O₇), 152.06 (guanine⁺)Molecular mass confirmation; bond cleavage patterns
UV-Visλₘₐₓ: 253 nm (pH 7); ε: 13,700 M⁻¹cm⁻¹; λₑₓ/ₑₘ: 260/390 nm (weak fluorescence)Guanine π→π* transitions; protonation state sensitivity

Properties

CAS Number

105184-46-1

Product Name

Guanosine 5'-diphosphate

IUPAC Name

9H-carbazole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H

InChI Key

UJOBWOGCFQCDNV-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 1.80 mg/L at 25 °C
In water, 1.20 mg/L at 20 °C
1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition
Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N

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